1-(4-Methylpiperazin-1-yl)propan-1-ol
Description
1-(4-Methylpiperazin-1-yl)propan-1-ol (CAS 5317-33-9) is a heterocyclic compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . It is also known as 3-(4-Methylpiperazin-1-yl)propan-1-ol or 1-(3-Hydroxypropyl)-4-methylpiperazine . The compound features a piperazine ring substituted with a methyl group at the 4-position and a hydroxypropyl chain at the 1-position. Its structure enables hydrogen bonding via the hydroxyl group and basicity from the piperazine nitrogen atoms, making it a versatile intermediate in pharmaceutical synthesis .
Properties
CAS No. |
116311-00-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H18N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
WTWFAHZMKQVREQ-UHFFFAOYSA-N |
SMILES |
CCC(N1CCN(CC1)C)O |
Canonical SMILES |
CCC(N1CCN(CC1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- SMILES :
CN1CCN(CCCO)CC1 - Solubility: Moderate in polar solvents (e.g., water, ethanol) due to the hydroxyl group.
Structural and Functional Group Variations
The following table compares 1-(4-Methylpiperazin-1-yl)propan-1-ol with structurally related piperazine and piperidine derivatives:
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar media compared to non-hydroxylated analogs like MK30 .
- Basicity : The piperazine ring (pKa ~9.5) provides stronger basicity than piperidine derivatives (pKa ~11), affecting protonation states in biological systems .
- Thermal Stability: Methylpiperazine derivatives generally exhibit higher thermal stability than non-methylated analogs due to reduced ring strain .
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